molecular formula C12H13NO4 B12571920 3-(4-Nitrophenyl)crotonic acid ethyl ester

3-(4-Nitrophenyl)crotonic acid ethyl ester

Cat. No.: B12571920
M. Wt: 235.24 g/mol
InChI Key: GXKAVJLXZLKIAJ-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)crotonic acid ethyl ester, also known as ethyl p-nitrocinnamate, is an organic compound with the molecular formula C11H11NO4. This compound is characterized by the presence of a nitrophenyl group attached to a crotonic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)crotonic acid ethyl ester typically involves the esterification of 3-(4-nitrophenyl)crotonic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(4-Nitrophenyl)crotonic acid+EthanolAcid Catalyst3-(4-Nitrophenyl)crotonic acid ethyl ester+Water\text{3-(4-Nitrophenyl)crotonic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-(4-Nitrophenyl)crotonic acid+EthanolAcid Catalyst​3-(4-Nitrophenyl)crotonic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)crotonic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: 3-(4-Nitrophenyl)crotonic acid and ethanol.

    Reduction: 3-(4-Aminophenyl)crotonic acid ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₂H₁₃N₁O₄ and features a but-2-enoate backbone with a 4-nitrophenyl group. This structural configuration influences its reactivity and interaction with biological systems. The presence of the nitrophenyl moiety enhances its binding affinity to proteins and nucleic acids, making it a subject of interest in drug development and medicinal chemistry.

Anticancer Properties

Research indicates that 3-(4-nitrophenyl)crotonic acid ethyl ester exhibits notable cytotoxic effects against various cancer cell lines, including cervical cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, attributed to its ability to interact with cellular macromolecules.

A study highlighted its effectiveness in inhibiting cancer cell proliferation, suggesting that the nitro group facilitates hydrogen bonding and π-stacking interactions with DNA and proteins, enhancing its therapeutic potential.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising results in antimicrobial studies. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells. This dual functionality opens avenues for developing new antibiotics based on its scaffold.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in experimental models:

  • Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxicity against cervical cancer cell lines with IC50 values indicating effective concentrations for therapeutic use.
  • Antimicrobial Efficacy : Research showed that this compound inhibited the growth of several bacterial strains, suggesting its potential as a new antimicrobial agent.

These findings underscore the importance of further exploring this compound's pharmacological profiles and optimizing its structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)crotonic acid ethyl ester involves its interaction with specific molecular targets. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cinnamate: Similar structure but lacks the nitro group.

    Ethyl 4-nitrobenzoate: Contains a nitro group but has a different ester moiety.

    Ethyl crotonate: Similar ester moiety but lacks the nitrophenyl group.

Uniqueness

3-(4-Nitrophenyl)crotonic acid ethyl ester is unique due to the presence of both the nitrophenyl and crotonic acid ester functionalities

Biological Activity

3-(4-Nitrophenyl)crotonic acid ethyl ester, also known as ethyl p-nitrocinnamate, is an organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data.

Chemical Structure and Properties

The compound features a crotonic acid backbone with a para-nitrophenyl substitution, which significantly influences its chemical reactivity and biological activity. Its molecular formula is C13_{13}H13_{13}N1_{1}O3_{3}, with a molecular weight of approximately 221.21 g/mol. The presence of the nitro group enhances its bioactivity by facilitating interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The nitro group plays a critical role in enhancing these activities. Here are some key findings:

  • Antibacterial Activity : Studies have shown that the compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antifungal Activity : Similar to its antibacterial effects, this compound has demonstrated efficacy against several fungal species, suggesting potential applications in treating fungal infections.
  • Cytotoxic Properties : The compound has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. Research suggests that it may induce apoptosis in cancer cells through various pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological macromolecules such as proteins and nucleic acids, leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes within microbial cells.
  • Disruption of Cellular Functions : By altering membrane integrity or interfering with signal transduction pathways, it can disrupt normal cellular functions.

Comparative Analysis

To highlight the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameMolecular FormulaKey Features
Ethyl cinnamateC11_{11}H12_{12}O2_{2}Lacks nitro substituent; primarily used in flavoring
Ethyl crotonateC10_{10}H18_{18}O2_{2}Simpler structure; does not have aromatic substitution
Ethyl 3-(4-methoxyphenyl)propanoateC12_{12}H14_{14}O3_{3}Contains methoxy instead of nitro; different bioactivity
Ethyl 3-(2-nitrophenyl)propanoateC12_{12}H13_{13}N1_{1}O3_{3}Similar nitro substitution but different position; varies in reactivity

The unique aspect of this compound lies in its specific para-nitro substitution on the phenyl ring, enhancing its reactivity and biological properties compared to similar compounds.

Case Studies and Research Findings

  • Antibacterial Efficacy Study : A study published in a peer-reviewed journal evaluated the antibacterial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic agent.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl (Z)-3-(4-nitrophenyl)but-2-enoate

InChI

InChI=1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8-

InChI Key

GXKAVJLXZLKIAJ-HJWRWDBZSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.